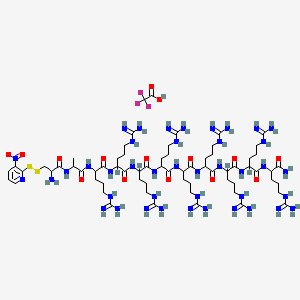
5-Acetyl-2-fluoro-4-hydroxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-2-fluoro-4-hydroxybenzonitrile is an organic compound with the molecular formula C9H6FNO2. It is a derivative of benzonitrile, featuring an acetyl group at the 5-position, a fluorine atom at the 2-position, and a hydroxyl group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-fluoro-4-hydroxybenzonitrile typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluoro-4-hydroxybenzonitrile, followed by acetylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the nitration step may use nitric acid and sulfuric acid, while the acetylation step may involve acetic anhydride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as ionic liquids as solvents, can also enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyl-2-fluoro-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 5-acetyl-2-fluoro-4-ketobenzonitrile.
Reduction: Formation of 5-acetyl-2-fluoro-4-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Acetyl-2-fluoro-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-acetyl-2-fluoro-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-hydroxybenzonitrile: Lacks the acetyl group, making it less reactive in certain chemical reactions.
4-Cyano-3-fluorophenol: Similar structure but with different functional groups, leading to distinct chemical properties and applications.
Uniqueness
5-Acetyl-2-fluoro-4-hydroxybenzonitrile is unique due to the presence of both an acetyl group and a fluorine atom, which confer specific reactivity and stability. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propiedades
Número CAS |
2089381-35-9 |
|---|---|
Fórmula molecular |
C9H6FNO2 |
Peso molecular |
179.15 g/mol |
Nombre IUPAC |
5-acetyl-2-fluoro-4-hydroxybenzonitrile |
InChI |
InChI=1S/C9H6FNO2/c1-5(12)7-2-6(4-11)8(10)3-9(7)13/h2-3,13H,1H3 |
Clave InChI |
JMYYCKIDOHOMKM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C(=C1)C#N)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[(4-Bromo-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B12082735.png)
![N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12082739.png)
